molecular formula C17H21N5O B12177533 3,4-dihydroisoquinolin-2(1H)-yl[1-(1H-tetrazol-1-yl)cyclohexyl]methanone

3,4-dihydroisoquinolin-2(1H)-yl[1-(1H-tetrazol-1-yl)cyclohexyl]methanone

Cat. No.: B12177533
M. Wt: 311.4 g/mol
InChI Key: UNYCNTPMQVBZNV-UHFFFAOYSA-N
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Description

3,4-dihydroisoquinolin-2(1H)-yl[1-(1H-tetrazol-1-yl)cyclohexyl]methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[1-(1H-tetrazol-1-yl)cyclohexyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Tetrazole Formation: The next step involves the formation of the tetrazole ring, which can be achieved through a [2+3] cycloaddition reaction between an azide and a nitrile.

    Cyclohexyl Methanone Addition: Finally, the cyclohexyl methanone moiety is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a cyclohexane derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydroisoquinolin-2(1H)-yl[1-(1H-tetrazol-1-yl)cyclohexyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, where nucleophiles such as amines or thiols replace the tetrazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced isoquinoline derivatives

    Substitution: Substituted tetrazole derivatives

Scientific Research Applications

3,4-dihydroisoquinolin-2(1H)-yl[1-(1H-tetrazol-1-yl)cyclohexyl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[1-(1H-tetrazol-1-yl)cyclohexyl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinolin-2(1H)-one: A simpler analog without the tetrazole and cyclohexyl groups.

    1-(1H-Tetrazol-1-yl)cyclohexane: Lacks the isoquinoline moiety.

    2-(1H-Tetrazol-1-yl)isoquinoline: Contains the isoquinoline and tetrazole rings but lacks the cyclohexyl group.

Uniqueness

3,4-dihydroisoquinolin-2(1H)-yl[1-(1H-tetrazol-1-yl)cyclohexyl]methanone is unique due to its combination of isoquinoline, tetrazole, and cyclohexane structures. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H21N5O

Molecular Weight

311.4 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(tetrazol-1-yl)cyclohexyl]methanone

InChI

InChI=1S/C17H21N5O/c23-16(21-11-8-14-6-2-3-7-15(14)12-21)17(9-4-1-5-10-17)22-13-18-19-20-22/h2-3,6-7,13H,1,4-5,8-12H2

InChI Key

UNYCNTPMQVBZNV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)N2CCC3=CC=CC=C3C2)N4C=NN=N4

Origin of Product

United States

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